![molecular formula C5H8N2O2 B3152664 O-((5-methylisoxazol-3-yl)methyl)hydroxylamine CAS No. 741664-75-5](/img/structure/B3152664.png)
O-((5-methylisoxazol-3-yl)methyl)hydroxylamine
Overview
Description
The compound “O-((5-methylisoxazol-3-yl)methyl)hydroxylamine” is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “O-((5-methylisoxazol-3-yl)methyl)hydroxylamine” are highly dependent on the side-chain substituents . Three distinct forms of a similar compound, N1,N3-bis(5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications
Nanotechnology and Nanoparticle Synthesis
The compound’s reactivity allows for the preparation of nanoparticles. Researchers explore its role in synthesizing metal or semiconductor nanoparticles with tailored properties. These nanoparticles find applications in catalysis, drug delivery, and sensing.
For more in-depth studies, consider exploring scholarly literature on platforms like Google Scholar . Additionally, you can find information about its availability and impurities on ChemScene . Happy exploring! 📚🔬
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Mechanism of Action
Target of Action
Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Isoxazole derivatives have been shown to exert their effects through various mechanisms, depending on the specific functional groups present
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The presence of isoxazole substituents has been found to influence the polymorphic forms of certain compounds, which could potentially affect their bioavailability .
Result of Action
Isoxazole derivatives have been associated with a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
Environmental factors such as solvent type and presence or absence of certain interactions can influence the action, efficacy, and stability of compounds containing isoxazole substituents . These factors could potentially also affect O-((5-methylisoxazol-3-yl)methyl)hydroxylamine.
properties
IUPAC Name |
O-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4-2-5(3-8-6)7-9-4/h2H,3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTWTTUPPAJQMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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